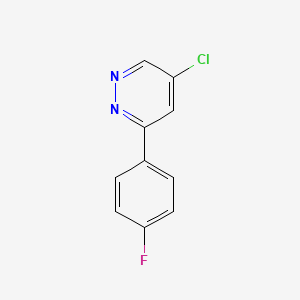

5-Chloro-3-(4-fluorophenyl)pyridazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6ClFN2 |

|---|---|

Molecular Weight |

208.62 g/mol |

IUPAC Name |

5-chloro-3-(4-fluorophenyl)pyridazine |

InChI |

InChI=1S/C10H6ClFN2/c11-8-5-10(14-13-6-8)7-1-3-9(12)4-2-7/h1-6H |

InChI Key |

FTORINDEGHHFOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CC(=C2)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 3 4 Fluorophenyl Pyridazine and Its Analogues

Established Synthetic Routes to the Pyridazine (B1198779) Scaffold

The construction of the core pyridazine ring and the introduction of its substituents are achieved through several well-established chemical transformations. These methodologies can be broadly categorized into cyclization reactions to form the ring, halogenation to introduce reactive handles, and cross-coupling reactions to append aryl groups.

Cyclization Reactions for Pyridazine Ring Formation

The most fundamental approach to constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) (N₂H₄) or its derivatives. This reaction forms the stable six-membered diazine ring.

A prevalent method employs γ-keto acids as the 1,4-dicarbonyl synthon. The reaction with hydrazine hydrate typically proceeds in a solvent like ethanol under reflux conditions. This cyclization initially forms a 4,5-dihydropyridazin-3(2H)-one. Subsequent dehydrogenation, or aromatization, is necessary to yield the pyridazinone. This can be achieved using reagents like bromine in acetic acid, which removes hydrogen to form the stable aromatic ring system researchgate.net. This two-step process, from the γ-keto acid to the aromatic pyridazinone, is a robust and widely used method for creating 6-substituted pyridazin-3(2H)-ones rsc.orgnih.govscispace.com.

Halogenation Strategies for Chlorine and Fluorine Introduction

Halogenated pyridazines are crucial intermediates, as the halogen atoms serve as excellent leaving groups for subsequent nucleophilic substitution or cross-coupling reactions. Phosphorus oxychloride (POCl₃) is the most common reagent for the chlorination of pyridazinones google.comnih.govresearchgate.net. The pyridazin-3(2H)-one exists in tautomeric equilibrium with its enol form, 3-hydroxypyridazine. Treatment with POCl₃, often with heating, effectively converts the hydroxyl group into a chlorine atom, yielding a chloropyridazine google.comchemicalbook.com. The reaction can be performed neat or in the presence of a base or other additives like phosphorus pentachloride (PCl₅) to enhance reactivity indianchemicalsociety.com. This transformation is a key step in converting the products of cyclization into versatile intermediates for further functionalization google.com.

The introduction of fluorine onto the aryl substituent, as in the 4-fluorophenyl moiety, is typically accomplished by using a starting material that already contains the fluorine atom. Direct fluorination of an existing phenyl group is challenging and less common in this context. Therefore, precursors such as 4-fluorobenzoylpropionic acid or 4-fluorophenylboronic acid are used, incorporating the C-F bond into the molecule from the outset.

Cross-Coupling Methodologies for Aryl Substituent Incorporation (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, and the Suzuki-Miyaura reaction is a premier example researchgate.net. This reaction creates a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organohalide researchgate.net. It is exceptionally well-suited for functionalizing chloropyridazines with aryl groups due to its mild reaction conditions and high tolerance for various functional groups nih.gov.

In a typical Suzuki-Miyaura reaction, a chloropyridazine is reacted with an arylboronic acid in the presence of a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) nih.govrsc.org. The choice of solvent, base, and particularly the phosphine (B1218219) ligand on the palladium catalyst can significantly influence the reaction's efficiency and, in cases of di- or poly-halogenated substrates, its regioselectivity rsc.org. This methodology provides a direct and powerful route to introduce aryl substituents at specific positions on the pyridazine ring, which is otherwise difficult to achieve.

Targeted Synthesis of 5-Chloro-3-(4-fluorophenyl)pyridazine

The synthesis of the specific isomer this compound requires a regioselective approach. While the cyclization method described in 2.1.1 is excellent for producing 6-arylpyridazinones (leading to 3-chloro-6-arylpyridazines), it is not suitable for the 3-aryl-5-chloro substitution pattern. A more effective strategy involves starting with a pre-formed, symmetrically substituted pyridazine ring and introducing the substituents sequentially using regioselective reactions.

Precursor Synthesis and Functionalization

The targeted synthesis commences with a readily available starting material, 3,5-dichloropyridazine (B104411) . This key intermediate provides the foundational pyridazine ring with reactive chlorine atoms at the desired positions chemicalbook.comchemicalbook.comnbinno.comnordmann.global. The synthesis of 3,5-dichloropyridazine can be achieved from 2,4,4,4-tetrachlorocrotonaldehyde through a cyclization reaction with semicarbazide hydrochloride chemicalbook.comchemicalbook.com.

The second critical precursor is (4-fluorophenyl)boronic acid . This commercially available reagent provides the 4-fluorophenyl moiety that needs to be installed at the C3 position of the pyridazine ring.

Optimization of Reaction Conditions and Reagents

The key challenge in synthesizing this compound from 3,5-dichloropyridazine is controlling the regioselectivity of the Suzuki-Miyaura coupling. The two chlorine atoms at the C3 and C5 positions are electronically distinct, and their reactivity can be modulated by the choice of catalytic system, particularly the phosphine ligand bound to the palladium center rsc.org.

Research has shown that the site of coupling on 3,5-dichloropyridazine is ligand-dependent rsc.orgresearchgate.net.

C3-Selective Coupling : To achieve the desired 3-aryl-5-chloro substitution pattern, the reaction must be directed to the C3 position. This is favored by using electron-deficient, bidentate (chelating) phosphine ligands. A prime example is 1,1'-Bis(diphenylphosphino)ferrocene (dppf) . When 3,5-dichloropyridazine is reacted with an arylboronic acid using a catalyst system like Pd(OAc)₂/dppf, the coupling preferentially occurs at the C3 position rsc.orgresearchgate.net.

C5-Selective Coupling : Conversely, if the goal were the isomeric 3-chloro-5-arylpyridazine, electron-rich, bulky monodentate ligands such as Q-Phos would be employed, which direct the arylation to the C5 position rsc.orgresearchgate.net.

The optimization of the reaction therefore hinges on the careful selection of the ligand to achieve the desired regiochemical outcome. A typical set of conditions for the C3-selective synthesis of this compound would involve reacting 3,5-dichloropyridazine with one equivalent of (4-fluorophenyl)boronic acid using a Pd(OAc)₂ catalyst with the dppf ligand, in a solvent system like 1,4-dioxane/water with a base such as Cs₂CO₃.

Below is a data table summarizing the influence of the catalytic system on the regioselectivity of this key reaction.

| Catalyst System | Ligand Type | Preferred Coupling Position | Resulting Isomer |

| Pd(OAc)₂ / dppf | Bidentate, Electron-Deficient | C3 | 5-Chloro-3-arylpyridazine |

| Pd(OAc)₂ / Q-Phos | Monodentate, Electron-Rich | C5 | 3-Chloro-5-arylpyridazine |

Scale-Up Considerations for Research Purposes

Transitioning the synthesis of this compound and its analogues from laboratory-scale to gram-scale production for extensive research, such as in vivo studies or comprehensive screening, requires careful consideration of the synthetic route's efficiency, cost-effectiveness, and practicality. An ideal scale-up strategy prioritizes routes that involve a minimal number of steps, avoid hazardous reagents, and eliminate the need for laborious purification techniques like column chromatography.

Key considerations for scaling up the synthesis for research quantities include:

Convergent Synthesis: Employing a convergent strategy, where different fragments of the molecule are synthesized separately and then combined in the final steps, is often more efficient for scale-up than a linear approach. For pyridazine synthesis, this could involve the preparation of a substituted glyoxal or a related precursor which is then cyclized with hydrazine.

One-Pot Reactions: Multi-component reactions, where key intermediates are generated and consumed in situ, are highly advantageous. For instance, a one-pot, three-component reaction involving an appropriately substituted arylglyoxal, malononitrile, and hydrazine hydrate can provide rapid access to functionalized pyridazine cores researchgate.netscielo.org.za. Such procedures reduce solvent waste and minimize losses during intermediate purification steps.

Process Optimization: Reaction conditions must be optimized for larger scales. This includes managing exotherms, ensuring efficient mixing, and optimizing reagent stoichiometry. The choice of solvents and bases is also critical; using cost-effective and environmentally benign options is preferred where possible.

Purification Strategy: The purification of the final product and intermediates should ideally be achieved through non-chromatographic methods. Crystallization or precipitation is highly desirable for large-scale work as it is more time- and cost-efficient. Routes that yield a crude product with high purity are therefore favored. A concise synthesis that has been optimized with only one step requiring column chromatography is considered amenable to multi-gram scale-up nih.gov.

By focusing on these principles, the synthesis of this compound can be rendered sufficiently robust to produce the gram-scale quantities necessary for comprehensive structure-activity relationship (SAR) studies and other advanced research endeavors nih.gov.

Derivatization and Scaffold Modification Strategies

The this compound scaffold serves as a versatile building block for creating diverse chemical libraries. The presence of a reactive chlorine atom on the electron-deficient pyridazine ring provides a key handle for introducing a wide array of functional groups and building molecular complexity.

Introduction of Diverse Functional Groups

The primary site for derivatization is the C5-chloro substituent, which can be readily displaced or coupled to introduce new functionalities.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridazine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens wikipedia.org. This allows for the straightforward introduction of various heteroatom-based functional groups. Common nucleophiles include:

Amines: Reaction with primary or secondary amines (aliphatic or aromatic) yields 5-amino-pyridazine derivatives.

Alcohols/Phenols: Alkoxides or phenoxides can displace the chloride to form the corresponding ethers.

Thiols: Thiolates react efficiently to produce 5-thioether-pyridazines. These reactions are foundational in medicinal chemistry for modulating a compound's physicochemical properties, such as solubility and hydrogen bonding capacity youtube.comnih.govmorressier.com.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond is also an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is one of the most versatile methods for introducing aryl, heteroaryl, or vinyl groups researchgate.netnih.gov. Reacting this compound with various boronic acids or esters in the presence of a palladium catalyst and a base can generate a large library of biaryl and heteroaryl-substituted pyridazines nih.govmdpi.com.

Other Cross-Couplings: Other palladium-catalyzed reactions, such as Buchwald-Hartwig amination, Sonogashira coupling (for alkynes), and Heck coupling, can further expand the diversity of accessible analogues.

The functional groups introduced through these methods are summarized in the table below.

| Reaction Type | Reagent Class | Introduced Functional Group |

| Nucleophilic Aromatic Substitution (SNAr) | Amines (R₂NH) | Amino (-NR₂) |

| Nucleophilic Aromatic Substitution (SNAr) | Alcohols/Phenols (ROH) | Ether (-OR) |

| Nucleophilic Aromatic Substitution (SNAr) | Thiols (RSH) | Thioether (-SR) |

| Suzuki-Miyaura Coupling | Boronic Acids (RB(OH)₂) | Aryl, Heteroaryl, Alkyl, Vinyl |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl |

| Buchwald-Hartwig Amination | Amines | Amino |

Regioselective Functionalization of the Pyridazine and Fluorophenyl Moieties

Control over the site of reaction, or regioselectivity, is paramount in synthesizing specific target molecules.

Pyridazine Moiety: The existing C5-chloro group provides a highly regioselective handle for functionalization via the SNAr and cross-coupling reactions described above. The inherent electronic properties of the pyridazine ring direct these transformations specifically to the carbon bearing the halogen leaving group. Direct C-H functionalization of the pyridazine ring is more challenging due to the electron-poor nature of the heterocycle but can sometimes be achieved under specific catalytic conditions rsc.org. However, leveraging the pre-installed chlorine atom is the most common and predictable strategy.

Fluorophenyl Moiety: The 4-fluorophenyl ring is generally less reactive than the chloropyridazine moiety. The fluorine atom is an ortho-, para-directing group for electrophilic aromatic substitution, but the entire ring is deactivated by the large, electron-withdrawing pyridazine substituent. Therefore, harsh conditions would be required for reactions like nitration or halogenation, potentially leading to a lack of selectivity and decomposition. Functionalization of this ring is typically achieved by starting with a pre-functionalized phenylboronic acid or equivalent precursor before the formation of the C-C bond to the pyridazine core. Regioselective nucleophilic substitution on the fluorophenyl ring is also difficult, as it lacks strong activating groups ortho or para to the fluorine atom nih.gov.

Synthetic Accessibility of Key Analogue Series for Structure-Activity Relationship Studies

The synthetic accessibility of a compound series is a crucial factor in drug discovery and agrochemical research, as it enables the systematic investigation of structure-activity relationships (SAR) nih.govbeilstein-journals.orgmdpi.com. The this compound scaffold is well-suited for generating such analogue libraries.

A common strategy involves a two-pronged approach:

Establishment of a Core Synthesis: A robust and potentially scalable synthesis of the this compound core is developed. This could involve, for example, the cyclization of a 1,4-dicarbonyl precursor with hydrazine followed by chlorination, or an inverse-electron-demand Diels-Alder reaction organic-chemistry.orgmdpi.com.

Late-Stage Diversification: With the core structure in hand, diverse analogues are generated through late-stage functionalization. The reactivity of the C5-chloro group is ideal for this purpose. A library of amines, alcohols, thiols, and boronic acids can be reacted in parallel (e.g., in multi-well plates) to rapidly produce a large number of derivatives with modifications at the 5-position.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 5-Chloro-3-(4-fluorophenyl)pyridazine, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine (B1198779) and the 4-fluorophenyl rings. The pyridazine ring protons, being in a heteroaromatic system, would typically resonate in the downfield region, likely between δ 7.5 and 9.0 ppm. The protons on the 4-fluorophenyl group would appear as two distinct multiplets due to coupling with each other and with the fluorine atom. Specifically, the protons ortho to the fluorine atom would show a doublet of doublets, as would the protons meta to the fluorine atom.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Pyridazine-H4/H6 | 7.5 - 9.0 | d or s | J(H,H) ≈ 2-9 |

| Fluorophenyl-H (ortho to F) | 7.8 - 8.2 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 8-9 |

| Fluorophenyl-H (meta to F) | 7.2 - 7.5 | t or dd | J(H,H) ≈ 8-9, J(H,F) ≈ 5-6 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atoms of the pyridazine ring are expected to resonate in the aromatic region, typically between δ 120 and 160 ppm. The carbon atom attached to the chlorine (C5) would be influenced by the halogen's electronegativity. The carbons of the 4-fluorophenyl ring would also appear in the aromatic region, with the carbon directly bonded to the fluorine atom (C4') exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF).

| Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling (Hz) |

| Pyridazine C3 | 150 - 160 | - |

| Pyridazine C4 | 120 - 130 | - |

| Pyridazine C5 | 145 - 155 | - |

| Pyridazine C6 | 125 - 135 | - |

| Fluorophenyl C1' | 128 - 132 | Small |

| Fluorophenyl C2'/C6' | 128 - 132 | Moderate |

| Fluorophenyl C3'/C5' | 115 - 118 | Moderate |

| Fluorophenyl C4' | 160 - 165 | Large (¹JCF) |

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a highly sensitive technique for fluorine-containing compounds. For this compound, a single signal is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom. nih.gov

| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Phenyl-F | -100 to -120 | m |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings and the carbon-halogen bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C=C and C=N (Aromatic) | 1400 - 1600 | Stretching |

| C-F | 1100 - 1300 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a characteristic feature. growingscience.com Fragmentation patterns would likely involve the loss of chlorine, the fluorophenyl group, or cleavage of the pyridazine ring.

| Ion | Expected m/z | Significance |

| [C₁₀H₆ClFN₂]⁺ | ~220.03 | Molecular Ion (M⁺) |

| [C₁₀H₆FN₂]⁺ | ~185.06 | Loss of Cl |

| [C₆H₄F]⁺ | ~95.03 | Fluorophenyl cation |

| [C₄H₂ClN₂]⁺ | ~113.00 | Chloropyridazine fragment |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound, if suitable crystals can be obtained, would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. Based on studies of similar pyridazine derivatives, one might expect a largely planar conformation, with a dihedral angle between the pyridazine and fluorophenyl rings. growingscience.commdpi.com The crystal packing could be influenced by intermolecular interactions such as π-π stacking and halogen bonding.

| Crystallographic Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths and Angles | Precise geometric parameters |

| Intermolecular Interactions | π-π stacking, Halogen bonds |

Purity Assessment and Chromatographic Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a compound and for its separation from impurities. For a compound like this compound, a reversed-phase HPLC method would likely be employed. nih.gov This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. The purity of the compound would be determined by the area percentage of the main peak in the chromatogram.

| HPLC Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Retention Time | Specific to the compound and conditions |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Pharmacophoric Elements within the 5-Chloro-3-(4-fluorophenyl)pyridazine Scaffold

The biological activity of compounds centered around the this compound core is dictated by the interplay of its three primary components: the pyridazine (B1198779) ring, the 4-fluorophenyl group, and the chlorine substituent.

The Pyridazine Ring: The pyridazine ring is a "privileged structure" in medicinal chemistry, valued for its chemical stability and synthetic accessibility. researchgate.net It is an electron-deficient heterocycle that can act as a π-deficient bridge and an electron acceptor. nih.gov The two adjacent nitrogen atoms give pyridazine the largest dipole moment among the diazine heterocycles, influencing its molecular recognition properties. nih.gov This ring system can serve as a bioisosteric replacement for a para-substituted phenyl ring, often leading to reduced lipophilicity and improved aqueous solubility. nih.gov The nitrogen atoms can act as hydrogen bond acceptors, forming critical interactions with biological targets. blumberginstitute.org For instance, in inhibitors of the influenza A virus, the nitrogen atoms of a similar imidazopyrimidine ring form hydrogen bonds with key residues like R298 in the HA protein's binding pocket. pnas.org

The 4-Fluorophenyl Group: The phenyl ring at the 3-position is a crucial element for establishing hydrophobic interactions with target proteins. nih.gov The specific substitution with a fluorine atom at the para-position (4-position) is a common strategy in drug design to enhance biological activity. acs.org This substitution can modulate the electronic properties of the phenyl ring and can lead to favorable interactions with the target, potentially increasing binding affinity and metabolic stability. acs.orgresearchgate.net In JNK1 inhibitors, for example, the presence of a 4-fluorophenyl group has been explicitly linked to high inhibitory activity. acs.orgnih.gov

The Chlorine Atom: The chlorine atom at the 5-position of the pyridazine ring is a key modulator of the scaffold's electronic and steric properties. Halogen substituents, particularly chlorine, play a pivotal role in improving the biological properties of a molecule. sci-hub.se The introduction of a chlorine atom can enhance the intrinsic activity by influencing binding affinity, lipophilicity, and metabolic pathways. sci-hub.se In some series, the presence of a chloro group on the pyridazine or an adjacent pyrimidine (B1678525) ring is essential for potent activity. nih.govacs.org For example, in a series of pyrimidine-based HDAC inhibitors, the 5-chloro substituent was part of the core "cap" group designed to form strong hydrophobic interactions with residues at the opening of the enzyme's active site. nih.gov

Impact of Halogen Substitution Patterns on Biological Activity

The nature and position of halogen substituents on both the pyridazine and the phenyl rings of the core scaffold have a profound impact on biological activity. SAR studies have systematically explored these effects to optimize potency and selectivity.

The substitution of chlorine at various positions can significantly alter a compound's efficacy. For instance, in a study of pyridazinone derivatives, a 2-(3-chloro-4-fluorophenyl) moiety was a common feature in compounds screened for anticancer activity. sci-hub.st The variation of substituents at other positions on the pyridazine ring, while keeping the halogenated phenyl group constant, led to a range of cytotoxic activities against different human cancer cell lines. sci-hub.st

In a different series of compounds targeting Cryptosporidium, the role of fluorine substitution was highlighted. The addition of a 4-fluoro group to a 3,5-difluoro analog restored potency, emphasizing the positive contribution of this specific substitution pattern. nih.gov The structural influence of halogens generally increases in the order of Cl < Br < I, which is related to the increasing size of the σ-hole, affecting their ability to form halogen bonds. nih.govmdpi.com

The following table summarizes the structure-activity relationships of halogen substitutions on a triazolopyridazine scaffold, demonstrating the significant role these patterns play in determining biological potency.

| Compound ID | Substitution Pattern on Phenyl Ring | Potency (EC50, µM) |

|---|---|---|

| 75 | 3,5-dichloro | 1.2 |

| 76 | 3-chloro, 5-fluoro | ~1.2 (similar potency to 75) |

| 77 | 3,5-difluoro | ~6.0 (5-fold decrease) |

| 80 | 3,4,5-trifluoro | Restored potency |

Influence of Phenyl Ring Substitution on Receptor Binding and Cellular Efficacy

Studies on various pyridazine-containing compounds have shown that even minor changes to the phenyl ring can lead to significant differences in activity. In one study focused on developing VEGFR-2 inhibitors, various groups such as H, CH₃, F, Cl, and Br were substituted on the phenyl ring attached to the pyridazine core. jst.go.jp These modifications resulted in a wide range of cytotoxic activities against colon (HCT-116) and breast (MCF-7) cancer cell lines. jst.go.jp For example, compound 5b from this study, which featured a specific substitution, showed potent cytotoxic activity and the highest inhibition in a VEGFR kinase assay. jst.go.jp

Similarly, in a series of 1,2,5-oxadiazoles, the substitution pattern of the 4-phenyl moiety was found to be a strong determinant of antiplasmodial activity and selectivity. mdpi.com Specifically, 4-(3,4-dialkoxyphenyl) substitution had a significant positive impact on activity. mdpi.com

The table below, derived from a study on pyridazine derivatives as potential anticancer agents, illustrates how different substituents on a phenyl ring attached to the pyridazine core influence cytotoxicity.

| Compound ID | Substitution on Aminophenyl Moiety | HCT-116 (Colon Cancer) IC50 | MCF-7 (Breast Cancer) IC50 |

|---|---|---|---|

| Doxorubicin (Control) | - | 4.5 | 5.8 |

| 4b | 4-aminophenyl-3-chloropropanamide | 39.8 | 21.2 |

| 5b | 4-aminophenyl-N-ethylthiourea | 25.1 | 44.6 |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Modern drug discovery efforts involving the this compound scaffold and its analogs frequently employ computational design strategies like SBDD and LBDD to accelerate the identification and optimization of lead compounds.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically obtained through X-ray crystallography or cryo-electron microscopy (cryo-EM). nih.gov This information allows for the rational design of molecules that can fit precisely into the target's binding site. For example, in the development of Trypanosoma cruzi proteasome inhibitors, a cryo-EM co-structure of an inhibitor bound to the proteasome was determined at 2.6 Å resolution. nih.gov This structural data provided crucial insights into the binding mode, revealing key hydrogen-bond interactions between the compound's central amide and residues β5Gly228 and β5Tyr212, which drove the subsequent optimization of the compound series. nih.gov Similarly, cryo-EM structures of small-molecule inhibitors bound to the influenza HA trimer revealed a hydrophobic binding pocket in the stem region, guiding further rational design of antivirals. pnas.org

Ligand-Based Drug Design (LBDD) is utilized when the 3D structure of the target is unknown. This approach uses the knowledge of a set of molecules known to be active (ligands) to derive a pharmacophore model. This model defines the essential steric and electronic features required for biological activity. Although specific LBDD studies on this compound were not detailed in the provided context, this approach is widely used for scaffolds with a well-established set of active analogs. The pharmacophore model can then be used to screen virtual libraries for new compounds with the desired features or to guide the modification of existing leads.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful medicinal chemistry strategies used to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.gov These techniques are particularly relevant for optimizing pyridazine-based compounds.

Scaffold Hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar 3D arrangement of the key pharmacophoric elements. This can lead to compounds with entirely new intellectual property, improved ADME (absorption, distribution, metabolism, and excretion) properties, or different side-effect profiles. In one study, a scaffold-hopping strategy was used to design novel pyridazine herbicides by replacing the core of a known lead compound, diflufenican. acs.org In another example, novel JNK1 inhibitors were designed by expanding the pyrazole (B372694) ring of a known inhibitor into a pyridazine ring. acs.orgnih.gov

Bioisosteric Replacement is the substitution of one atom or group with another that has broadly similar physical or chemical properties, with the goal of creating a new molecule with similar biological effects. researchgate.netcambridgemedchemconsulting.com

Ring Equivalents: The pyridazine ring itself is often considered a bioisostere of a phenyl or pyrimidine ring. nih.govjst.go.jp This replacement can alter properties like lipophilicity and metabolic stability. nih.gov

Functional Group Replacement: In the design of JNK1 inhibitors, the amide linker was subjected to bioisosteric replacement with hydrazide, semicarbazide, and thiosemicarbazide (B42300) moieties to explore the impact on anticancer activity. acs.orgnih.gov

Phenyl Ring Mimics: Nonclassical bioisosteres such as cubane (B1203433) and bicyclo[1.1.1]pentane (BCP) have been used as effective replacements for the phenyl ring in various medicinal chemistry campaigns. acs.orgsemanticscholar.org For instance, a BCP analogue was found to be equipotent to its parent phenyl compound but showed significantly improved metabolic properties in an antimalarial series. acs.orgsemanticscholar.org

These strategies allow chemists to systematically explore chemical space around the core this compound scaffold, leading to the discovery of optimized drug candidates. researchgate.net

Mechanistic Insights into Molecular Interactions and Cellular Pathways

Characterization of Binding Modes and Interaction Sites

The interaction of a small molecule with its biological target is governed by a combination of non-covalent interactions. For 5-Chloro-3-(4-fluorophenyl)pyridazine, we can hypothesize the nature of these interactions based on its chemical structure and data from related compounds.

Hydrogen Bonding Networks

The pyridazine (B1198779) ring itself possesses nitrogen atoms that can act as hydrogen bond acceptors. nih.gov The lone pair electrons on the adjacent nitrogen atoms of the pyridazine ring can facilitate robust hydrogen-bonding interactions. nih.gov In the context of a protein binding pocket, these nitrogen atoms could form hydrogen bonds with amino acid residues that are hydrogen bond donors, such as the side chains of arginine, asparagine, glutamine, or with backbone amide protons. nih.govbenthamopenarchives.com The ability of the pyridazine moiety to engage in dual hydrogen-bonding interactions can be a significant factor in its binding affinity and specificity. nih.gov

Hydrophobic and van der Waals Interactions

The 4-fluorophenyl group and the chloro-substituted pyridazine ring contribute to the lipophilicity of the molecule, suggesting that hydrophobic interactions play a crucial role in its binding. nih.govnih.gov The phenyl ring can fit into hydrophobic pockets within a protein, making favorable van der Waals contacts with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. mdpi.com The chlorine atom, in addition to its electronic effects, also increases the lipophilicity of the pyridazine ring, further promoting hydrophobic interactions. nih.gov

π-π Stacking Interactions

Both the pyridazine and the 4-fluorophenyl rings are aromatic and therefore capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. researchgate.netacs.org These interactions, which arise from the electrostatic interaction between the quadrupole moments of the aromatic rings, can significantly contribute to the stability of the ligand-protein complex. acs.org The pyridazine ring, with its inherent dipole moment, can engage in dipole-driven π-π interactions with aromatic rings or amide groups within the binding site. blumberginstitute.org

Elucidation of Downstream Signaling Pathway Modulation

Given the potential of pyridazine derivatives to target kinases like CDKs and JNK1, this compound could modulate the signaling pathways regulated by these enzymes. nih.govnih.govthieme-connect.com

If the compound were to inhibit CDKs, it would likely lead to the arrest of the cell cycle at specific checkpoints. researchgate.net For example, inhibition of CDK2 can block the transition from the G1 to the S phase of the cell cycle. nih.gov This would halt cell proliferation and could trigger apoptosis.

Modulation of the JNK1 pathway could have more complex downstream effects. The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various cellular stresses. nih.gov Inhibition of JNK1 could affect the expression of its downstream targets, such as c-Jun and c-Fos, which are transcription factors involved in regulating genes related to cell survival, proliferation, and apoptosis. nih.govacs.org Downregulation of JNK1 activity has been associated with reduced tumor growth in some cancer models. nih.gov

Investigation of Specific Biochemical Processes Influenced by the Compound

The potential inhibition of key cellular enzymes by this compound would directly impact specific biochemical processes. For instance, if the compound acts as a CDK inhibitor, it would interfere with the phosphorylation of proteins that are essential for cell cycle progression. researchgate.net This includes proteins like the retinoblastoma protein (pRb), whose phosphorylation is a critical step for cells to move past the G1 restriction point.

Should the compound target the JNK pathway, it could influence a range of biochemical processes related to cellular stress response and apoptosis. This might involve altering the phosphorylation state of various proteins involved in these pathways, ultimately affecting the balance between cell survival and cell death. nih.gov

Furthermore, if the compound were to inhibit MAO-B, it would lead to an increase in the levels of certain neurotransmitters in the brain, a biochemical process with implications for neurodegenerative diseases. nih.gov The specific biochemical processes influenced by this compound remain to be elucidated through direct experimental evidence.

Computational Chemistry and in Silico Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This analysis is crucial for understanding the mechanism of action and for structure-based drug design. For pyridazine (B1198779) derivatives, including those with chloro- and fluoro-substituents, molecular docking studies have been employed to elucidate their binding modes within the active sites of various protein targets.

In studies of similar pyridazine compounds, docking simulations have revealed key interactions with bacterial enzymes. For instance, chloro-substituted pyridazine derivatives have been shown to fit within the active site of E. coli DNA gyrase subunit B. scilit.com The binding is often stabilized by a network of non-covalent interactions.

Key ligand-protein interactions for a molecule like 5-Chloro-3-(4-fluorophenyl)pyridazine would likely involve:

Hydrogen Bonds: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The chlorophenyl and fluorophenyl rings contribute to hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

Halogen Bonds: The chlorine and fluorine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

π-π Stacking: The aromatic rings of the compound can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov

The specific interactions would depend on the topology and amino acid composition of the target protein's active site. The fluorophenyl group, in particular, can influence binding through unique interactions involving the fluorine atom. nih.govacs.org

Table 1: Potential Ligand-Protein Interactions for this compound

| Interaction Type | Potential Participating Moieties | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Hydrogen Bonding | Pyridazine Nitrogens | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | Chlorophenyl Ring, Fluorophenyl Ring | Leucine, Isoleucine, Valine, Alanine |

| Halogen Bonding | Chlorine, Fluorine | Electron-rich atoms (e.g., backbone carbonyls) |

| π-π Stacking | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan |

Dynamics Simulations for Conformational Analysis and Binding Affinity Prediction

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of its conformational flexibility and the stability of the binding interactions over time. mdpi.com For this compound, MD simulations would be crucial to:

Assess Binding Stability: By simulating the movement of atoms over a period of time, MD can confirm if the ligand remains stably bound within the active site. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein are monitored to evaluate stability. nih.gov

Analyze Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these changes, providing a more accurate representation of the binding event.

Predict Binding Free Energy: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from MD simulation trajectories, offering a more quantitative prediction of binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. insilico.eu For pyridazine derivatives, QSAR models can be developed to predict their activity against specific biological targets. dovepress.com

A QSAR study involving this compound and its analogs would typically involve the following steps:

Data Set Compilation: A series of pyridazine derivatives with experimentally determined biological activities is collected.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, geometrical, and physicochemical properties. dovepress.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For this compound, key descriptors in a QSAR model would likely relate to its lipophilicity (logP), electronic properties (due to the chloro and fluoro substituents), and steric parameters. The insights gained from such models can guide the design of new derivatives with improved potency.

In silico Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a compound, which are crucial for its potential as a drug. mdpi.com For this compound, various ADME parameters can be predicted using computational models.

Table 2: Predicted ADME Properties for this compound

| ADME Property | Predicted Outcome | Rationale/Significance |

|---|---|---|

| Absorption | ||

| Oral Bioavailability | Likely to be acceptable | Adherence to Lipinski's Rule of Five suggests good oral absorption potential. nih.gov |

| Intestinal Absorption | High | The compound's physicochemical properties generally fall within the range for good passive diffusion across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Possible | The lipophilicity and size of the molecule may allow it to cross the BBB. |

| Plasma Protein Binding | High | Aromatic and lipophilic compounds often exhibit high binding to plasma proteins like albumin. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific isoforms | The pyridazine and phenyl rings may interact with the active sites of CYP enzymes. |

| Major Metabolic Pathways | Oxidation, hydroxylation | The aromatic rings are likely sites for metabolic modification. |

| Excretion | ||

| Renal Excretion | Minor (as parent compound) | Lipophilic compounds are typically metabolized before renal excretion. |

| Biliary Excretion | Possible (as metabolites) | Metabolites may be excreted through the bile. |

These in silico predictions provide an early assessment of the compound's drug-like properties and can help identify potential liabilities that may need to be addressed through chemical modification. rsc.orgmdpi.com

Future Directions and Translational Research Perspectives

Development of Next-Generation Analogues and Lead Optimization

The core structure of 5-Chloro-3-(4-fluorophenyl)pyridazine presents multiple opportunities for chemical modification to enhance its therapeutic index. Lead optimization will focus on systematic structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties. Key strategies involve the substitution at various positions on the pyridazine (B1198779) and phenyl rings.

Research on analogous pyridazinone structures has demonstrated that introducing aliphatic or cyclic saturated amino groups can yield derivatives with potent anticancer and antiangiogenic properties. nih.govresearchgate.net For instance, certain 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(amino)pyridazin-3(2H)-one derivatives have shown inhibitory activity against cancer cell lines comparable to the standard drug methotrexate. nih.govresearchgate.net These findings suggest that modifying the 5-chloro position of the target compound could be a fruitful strategy.

Future optimization efforts would involve:

Substitution at the 5-position: Replacing the chloro group with various amines, ethers, or thioethers to modulate biological activity and physicochemical properties.

Modification of the Phenyl Ring: Introducing different substituents on the 4-fluorophenyl ring to explore effects on target binding and selectivity. SAR studies on other pyridazine series have shown that electron-withdrawing groups can be favorable for potency. nih.gov

Bioisosteric Replacement: Replacing the pyridazine core with other heteroaromatic rings to assess the importance of the 1,2-diazine structure for activity and to potentially mitigate off-target effects.

Table 1: Strategies for Analogue Development and Lead Optimization

| Modification Site | Proposed Chemical Changes | Potential Therapeutic Goal | Rationale |

| Position 5 (Chloro Group) | Substitution with various amines, amides, ethers, alkyl, or aryl groups. | Enhance potency, improve selectivity, modulate solubility. | Studies on similar pyridazinones show that substitutions at this position significantly impact anticancer and antiangiogenic activity. nih.govresearchgate.net |

| 4-Fluorophenyl Ring | Introduction of additional substituents (e.g., chloro, methyl, methoxy); positional changes of the fluoro group. | Improve target binding affinity and specificity; alter metabolic stability. | The substitution pattern on the aryl moiety is critical for the activity of many heterocyclic drugs. nih.govmdpi.com |

| Pyridazine Ring | N-oxidation; substitution at other available carbon atoms. | Modulate electronic properties and metabolic profile. | Altering the core heterocycle can fine-tune the compound's ADME (absorption, distribution, metabolism, excretion) properties. nih.gov |

Exploration of Novel Therapeutic Applications beyond Current Findings

The pyridazine nucleus is a versatile scaffold associated with a wide spectrum of pharmacological effects. nih.govresearchgate.net While initial investigations may focus on a specific disease, the inherent bioactivity of this chemical class warrants broader screening to uncover new therapeutic opportunities for this compound and its analogues.

Pyridazine derivatives have been reported to possess a diverse range of activities, including:

Anticancer researchgate.netresearchgate.net

Anti-inflammatory nih.govresearchgate.net

Antimicrobial and Antifungal researchgate.net

Antiviral nih.govresearchgate.net

Cardiovascular-protective nih.gov

Anti-hypertensive researchgate.net

Specifically, derivatives structurally related to the target compound have demonstrated significant antiangiogenic and antioxidant activities. nih.govresearchgate.net This suggests that this compound could be investigated for conditions where angiogenesis and oxidative stress are key pathological factors, such as in oncology and certain inflammatory disorders. A comprehensive screening program against a panel of biological targets, including protein kinases, inflammatory mediators, and microbial enzymes, could reveal previously unidentified therapeutic applications.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully elucidate the biological effects of this compound, future research should move beyond single-endpoint assays and embrace a systems biology approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the compound's mechanism of action, identify biomarkers, and uncover potential off-target effects. nih.govnih.gov

By treating relevant cell lines or model organisms with the compound and analyzing the resulting molecular changes, researchers can:

Identify Drug Targets: Proteomics and transcriptomics can reveal changes in protein and gene expression levels, helping to pinpoint the molecular pathways modulated by the compound. nih.govmdpi.com

Elucidate Mechanism of Action: Integrating data from multiple omics layers can help construct a comprehensive model of how the drug achieves its therapeutic effect, bridging the gap from genotype to phenotype. nih.govrsc.org

Discover Biomarkers: Multi-omics analysis can identify molecular signatures that predict sensitivity or resistance to the compound, paving the way for personalized medicine applications. nih.govtum.de

Assess Off-Target Effects: A global view of cellular changes can highlight unintended interactions, providing an early assessment of potential toxicities.

Although no multi-omics studies have been published specifically for this compound, the application of these techniques represents a critical next step in its preclinical development.

Challenges and Opportunities in Developing Pyridazine-Based Therapeutic Agents

The development of pyridazine-based drugs presents a unique set of challenges and opportunities rooted in the physicochemical properties of the heterocyclic core. nih.gov

Opportunities:

Versatile Scaffold: The pyridazine ring can be readily modified, allowing for the fine-tuning of pharmacological and pharmacokinetic properties. researchgate.netresearchgate.net

Favorable Physicochemical Properties: The inherent polarity and hydrogen bonding capacity of the pyridazine nucleus can be exploited to achieve strong and specific interactions with biological targets. nih.gov

Broad Bioactivity: The scaffold is associated with a wide range of therapeutic activities, offering numerous possibilities for drug discovery programs. nih.govresearchgate.net

Challenges:

Metabolic Stability: The pyridazine ring can be susceptible to metabolic degradation, which may affect the drug's half-life and bioavailability. Careful structural modification is needed to address this.

Off-Target Activity: As with many pharmacologically active scaffolds, there is a potential for off-target interactions. For example, interactions with the hERG potassium channel, a common issue in drug development, must be carefully evaluated. nih.gov

Synthesis Complexity: The synthesis of complex substituted pyridazines can be challenging and require multi-step procedures, potentially impacting the cost and scalability of manufacturing. researchgate.net

Table 2: Summary of Challenges and Opportunities

| Factor | Description |

| Opportunity | The pyridazine ring is a privileged scaffold known to interact with a wide range of biological targets, enabling diverse therapeutic applications. nih.govresearchgate.net |

| Opportunity | The unique electronic and hydrogen-bonding characteristics of the diazine system can be leveraged for high-affinity drug-target binding. nih.gov |

| Challenge | Achieving desirable ADME (absorption, distribution, metabolism, excretion) properties, including oral bioavailability and metabolic stability. |

| Challenge | Potential for off-target liabilities, such as hERG channel inhibition, which requires careful screening during preclinical development. nih.gov |

| Challenge | Developing efficient, scalable, and cost-effective synthetic routes for complex analogues. |

Design of Prodrugs or Targeted Delivery Systems

To overcome potential pharmacokinetic limitations such as poor solubility, limited bioavailability, or lack of tissue specificity, a prodrug strategy can be employed. nih.govnih.gov Prodrugs are inactive derivatives of a parent molecule that are converted into the active form in vivo through enzymatic or chemical transformation. nih.gov

For this compound, a prodrug approach could involve masking a functional group introduced during lead optimization. For example, if an amine or hydroxyl group is added to the structure, it could be converted into an ester or a carbamate. This modification can enhance lipophilicity for better membrane permeation or improve aqueous solubility for intravenous administration. wiley-vch.de

More advanced strategies involve targeted delivery systems:

Enzyme-Targeted Prodrugs: Designing a prodrug that is selectively activated by an enzyme that is overexpressed in the target tissue, such as in a tumor environment. nih.govresearchgate.net

Transporter-Targeted Prodrugs: Attaching a promoiety that is a substrate for a specific transporter, like a peptide or amino acid, to hijack nutrient uptake mechanisms and increase drug accumulation in target cells. mdpi.com

Bioorthogonal Release: A novel "click-to-release" approach uses highly selective chemical reactions to unmask a drug at a specific site. An inactive, masked version of the drug can be activated on-demand by a secondary trigger molecule, a strategy that has been explored using pyridazine elimination reactions. mdpi.com

These targeted approaches could significantly enhance the therapeutic efficacy of next-generation analogues derived from this compound while minimizing systemic exposure and associated side effects.

Q & A

Q. What are the common synthetic routes for preparing 5-chloro-3-(4-fluorophenyl)pyridazine, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, such as Grignard reagent-mediated coupling (e.g., reacting 4-amino-2-chloronicotinonitrile with 4-fluorobenzylmagnesium chloride) . Key parameters for optimization include:

- Temperature : Reactions often proceed at 30°C to balance yield and selectivity .

- Solvent choice : Ethers or polar aprotic solvents (e.g., DMA) are preferred for nucleophilic substitutions or coupling reactions .

- Catalyst systems : Palladium catalysts enable direct C–H arylation, though challenges like regioselectivity may require pre-functionalized intermediates (e.g., brominated analogs) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

- NMR spectroscopy : and NMR confirm substituent positions and electronic environments. For example, aromatic protons in the 4-fluorophenyl group exhibit splitting patterns () due to coupling with fluorine .

- IR spectroscopy : Absorbances near 1684 cm indicate carbonyl groups in functionalized derivatives .

- LCMS/HPLC : Used to verify molecular weight (e.g., ) and purity (>98%) .

Q. How are biological activities of this compound derivatives assessed in preclinical studies?

- Cytotoxicity assays : Compounds are screened against cancer cell lines (e.g., A549) with IC values calculated using MTT assays. Derivatives with IC < 20 µM are prioritized for further study .

- Targeted pathways : For example, Hedgehog pathway inhibition is evaluated via Gli-luciferase reporter assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyridazine derivatives?

- Comparative SAR analysis : Systematically vary substituents (e.g., replacing chloro with bromo groups) and correlate changes with activity trends. For instance, 2-bromo analogs show enhanced Hedgehog inhibition compared to chloro derivatives .

- Assay standardization : Discrepancies in IC values may arise from differences in cell lines or incubation times. Cross-validation using unified protocols (e.g., NIH/NCATS guidelines) is recommended .

Q. What strategies improve the crystallographic refinement of this compound derivatives?

Q. How can reaction yields be enhanced in palladium-catalyzed C–H functionalization of pyridazine cores?

Q. What methodologies are effective for analyzing regioselectivity in heterocyclic ring-forming reactions?

- Kinetic vs. thermodynamic control : Vilsmeier-Haack reactions under mild conditions (1.5 h, 30°C) favor kinetic products like 5-chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole .

- Computational modeling : DFT calculations predict transition-state energies to rationalize regioselectivity in cyclization steps .

Q. How do researchers troubleshoot low purity in final products after multi-step syntheses?

- Purification protocols : Use flash chromatography (e.g., 0–40% EtOAc/hexanes gradient) followed by recrystallization from ethanol/water mixtures .

- In-process monitoring : TLC at intermediate stages identifies byproducts early, allowing corrective adjustments (e.g., extended reaction times) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.